molecular formula C13H13NO4S B5560461 methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5560461
M. Wt: 279.31 g/mol
InChI Key: DYFAVEUSJOCRDW-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom. Both of these rings are part of the heterocyclic compounds family. The compound also contains an amide group (-CONH2), which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and furan rings, the introduction of the amide group, and the esterification to introduce the methyl ester group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings would likely contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The amide group might be susceptible to hydrolysis, and the thiophene and furan rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Photochemical Preparation and Arylation

Methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through photochemical methods. Guizzardi et al. (2000) describe the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from photolysis of related compounds in the presence of furan and thiophene derivatives (Guizzardi, Mella, Fagnoni, & Albini, 2000). This method highlights the potential for efficient and selective arylations in this class of compounds.

Synthesis of Functionalized Thiophene Derivatives

An efficient protocol for synthesizing highly functionalized thiophene derivatives involves the use of related chemicals. Nandi, Samai, and Singh (2011) developed a rapid method for synthesizing 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes, demonstrating the versatility of related compounds in synthesizing complex thiophene structures (Nandi, Samai, & Singh, 2011).

Preparation of Polyfunctional Heterocyclic Systems

Compounds related to methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. Pizzioli et al. (1998) describe the synthesis of such systems from related methyl esters, highlighting the compound's utility in creating diverse heterocyclic structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Synthesis and pKa Determination in Non-aqueous Solvents

The compound and its derivatives' synthesis and pKa values were explored by Yüksek et al. (2004). They synthesized related compounds and determined their pKa values in various non-aqueous solvents, indicating the importance of solvent effects on the properties of these compounds (Yüksek, Ocak, Alkan, Bahçeci, & Ozdemir, 2004).

Synthesis of Pyrrolo[2,1-b]thiazoles

Tverdokhlebov et al. (2003) utilized related compounds in the preparation of pyrrolo[2,1-b]thiazole derivatives, showing the compound's application in synthesizing complex organic structures (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by investigations into its properties and potential applications .

properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-7-8(2)19-12(10(7)13(16)17-3)14-11(15)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFAVEUSJOCRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-furoylamino)-4,5-dimethyl-3-thiophenecarboxylate

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